molecular formula C11H17NO3 B1433881 Tert-butyl 2-ethynylmorpholine-4-carboxylate CAS No. 1416229-07-6

Tert-butyl 2-ethynylmorpholine-4-carboxylate

Cat. No.: B1433881
CAS No.: 1416229-07-6
M. Wt: 211.26 g/mol
InChI Key: JBOKXNRQCWCOJH-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethynylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a morpholine ring substituted with an ethynyl group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethynylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with ethynylating agents under controlled conditions. One common method includes the use of tert-butyl chloroformate and 2-ethynylmorpholine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The purification steps may include recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-ethynylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 2-ethynylmorpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The morpholine ring provides a scaffold for binding to biological macromolecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

  • Tert-butyl 2-ethynylpiperidine-4-carboxylate
  • Tert-butyl 2-ethynylpyrrolidine-4-carboxylate
  • Tert-butyl 2-ethynylazetidine-4-carboxylate

Comparison: Tert-butyl 2-ethynylmorpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for specific applications .

Biological Activity

Tert-butyl 2-ethynylmorpholine-4-carboxylate (TBEMC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBEMC, supported by relevant research findings, case studies, and data tables.

Structure and Properties

TBEMC is characterized by the presence of a tert-butyl group, an ethynyl moiety, and a morpholine ring. This combination contributes to its chemical reactivity and biological interactions. The compound's molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, with a molecular weight of approximately 205.27 g/mol.

Research indicates that TBEMC exhibits significant biological activity through various mechanisms:

  • Inhibition of Enzymes : TBEMC has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
  • Amyloid Beta Interaction : Studies have demonstrated that TBEMC can prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. This effect may be mediated through modulation of inflammatory responses in astrocytes, reducing cytokine release such as TNF-α and IL-6 .

Biological Activity Data

The following table summarizes key biological activities associated with TBEMC based on recent studies:

Activity Effect Reference
AChE InhibitionModerate inhibition observed
Amyloid Beta AggregationPrevents aggregation and reduces fibril formation
Cytotoxicity on AstrocytesImproved cell viability against Aβ toxicity
Cytokine ModulationDecreased TNF-α levels in treated cultures

Case Studies

  • In Vitro Studies on Astrocytes :
    In a controlled study, astrocyte cultures were treated with Aβ peptides alongside TBEMC. The results indicated that TBEMC treatment improved cell viability significantly compared to controls exposed only to Aβ. Specifically, cell viability increased from approximately 43% to nearly 63% when treated with TBEMC .
  • In Vivo Models :
    In animal models subjected to scopolamine-induced cognitive impairment, TBEMC exhibited a reduction in oxidative stress markers like malondialdehyde (MDA). However, the effects were not statistically significant compared to established treatments like galantamine, suggesting that while TBEMC shows promise, further optimization may be necessary for enhanced efficacy .

Properties

IUPAC Name

tert-butyl 2-ethynylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOKXNRQCWCOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416229-07-6
Record name 4-morpholinecarboxylic acid,2-ethynyl-,1,1-dimethyl ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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